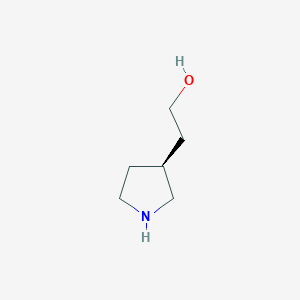

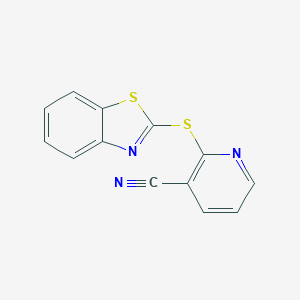

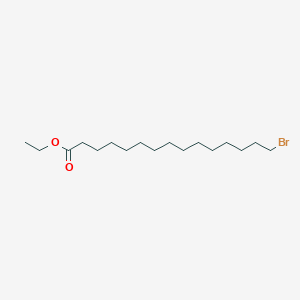

![molecular formula C8H10ClN3 B170553 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride CAS No. 1571-93-3](/img/structure/B170553.png)

2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride is a chemical compound with the molecular formula C8H11Cl2N3 . It has a molecular weight of 220.10 g/mol . The IUPAC name for this compound is 2-methyl-3H-benzimidazol-5-amine;dihydrochloride .

Synthesis Analysis

Imidazole, the core structure of 2-Methyl-1H-benzo[d]imidazol-5-amine, was first synthesized by Heinrich Debus in 1858. The synthesis started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis

The InChI of the compound is InChI=1S/C8H9N3.2ClH/c1-5-10-7-3-2-6 (9)4-8 (7)11-5;;/h2-4H,9H2,1H3, (H,10,11);2*1H . The Canonical SMILES of the compound is CC1=NC2=C (N1)C=C (C=C2)N.Cl.Cl .Chemical Reactions Analysis

Imidazole, the core structure of 2-Methyl-1H-benzo[d]imidazol-5-amine, is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity . It acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .Physical And Chemical Properties Analysis

The compound has a molecular weight of 220.10 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass of the compound is 219.0330028 g/mol .Scientific Research Applications

Pharmacological Research

Benzimidazole derivatives, including 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride, are often explored for their pharmacological properties. They can act as blockers in quorum sensing pathways in bacteria, leading to reduced transcription of certain genes and ultimately affecting bacterial communication and virulence .

Synthesis of Functional Molecules

Imidazole rings are key components in functional molecules used in various applications. The synthesis of substituted imidazoles, like our compound of interest, is crucial for creating molecules with specific properties for use in materials science, pharmaceuticals, and more .

Antimicrobial Activity

Compounds containing the imidazole ring have been studied for their antimicrobial activity. They can be used to develop new antibiotics or antifungal agents by targeting specific pathogens .

Chemical Synthesis

The reactivity of imidazole derivatives makes them valuable intermediates in chemical synthesis. They can undergo various reactions to form complex structures, which are useful in developing new chemical entities .

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which include this compound, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . This suggests that the compound could interact with a variety of targets, depending on the specific derivative and its functional groups.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives can block signal reception at certain receptor sites, leading to reduced transcription of specific genes .

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives, it is likely that this compound could affect multiple pathways

Pharmacokinetics

Imidazole is known to be a highly soluble compound , which suggests that its derivatives, including 2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride, may also have good solubility. This could potentially impact the compound’s bioavailability.

Result of Action

Imidazole derivatives have been reported to exhibit a range of biological activities, suggesting that they could have various effects at the molecular and cellular level .

Action Environment

It’s worth noting that the synthesis of imidazole derivatives can be carried out under solvent-free conditions , which could potentially influence the compound’s stability and efficacy.

properties

IUPAC Name |

2-methyl-3H-benzimidazol-5-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3.ClH/c1-5-10-7-3-2-6(9)4-8(7)11-5;/h2-4H,9H2,1H3,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQBQAWEULIHIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585879 |

Source

|

| Record name | 2-Methyl-1H-benzimidazol-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1571-93-3 |

Source

|

| Record name | 2-Methyl-1H-benzimidazol-6-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B170485.png)

![4-[(2-methylbenzoyl)amino]benzoic Acid](/img/structure/B170493.png)

![1-(Benzo[b]thiophen-2-yl)propan-1-amine](/img/structure/B170496.png)